![molecular formula C22H23FN4O2S B3414572 3-fluoro-N-(4-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide CAS No. 946347-29-1](/img/structure/B3414572.png)
3-fluoro-N-(4-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide
Overview
Description
“3-fluoro-N-(4-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide” is a chemical compound with the molecular formula C22H23FN4O2S . It is offered by Benchchem for research purposes.
Molecular Structure Analysis
The molecular structure of this compound includes a pyridazine ring attached to a phenyl ring, which is further attached to a benzenesulfonamide group . The pyridazine ring also has a methylpiperidin-1-yl group attached to it .Physical And Chemical Properties Analysis
This compound has a molecular weight of 426.51 . It has 6 hydrogen bond acceptors and 1 hydrogen bond donor . Its logP value is 4.7152, and its logD value is 4.7048 . Its water solubility is represented by a logSw value of -4.4245 .Mechanism of Action
Mode of Action
Given its structural features, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der Waals forces . The presence of a sulfonamide group could suggest potential interactions with enzymes or receptors that have sulfonamide-binding sites .
Biochemical Pathways
Based on its structural similarity to other compounds, it may influence pathways related to cell signaling, enzymatic activity, or neurotransmission
Pharmacokinetics
The presence of a sulfonamide group and a piperidine ring may influence its absorption and distribution in the body . The compound’s metabolism and excretion would likely involve hepatic enzymes and renal clearance, respectively . These factors all contribute to the compound’s bioavailability.
Result of Action
Its effects would depend on its specific targets and the biochemical pathways it influences . Potential effects could range from changes in cellular signaling and function to alterations in physiological responses .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules could affect the compound’s stability and its interactions with its targets . Additionally, the compound’s efficacy could be influenced by individual factors such as genetic variations, health status, and the presence of other drugs .
properties
IUPAC Name |
3-fluoro-N-[4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O2S/c1-16-11-13-27(14-12-16)22-10-9-21(24-25-22)17-5-7-19(8-6-17)26-30(28,29)20-4-2-3-18(23)15-20/h2-10,15-16,26H,11-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBLXCVHJPNCNAI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC(=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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